molecular formula C14H22N2 B13861274 4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine

4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine

Cat. No.: B13861274
M. Wt: 218.34 g/mol
InChI Key: AEJNZXBSZOHVKL-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with dimethyl and propan-2-yl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Scientific Research Applications

4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: Structurally related to isoquinoline but with different properties.

    Tetrahydroisoquinoline: A more saturated derivative of isoquinoline.

Uniqueness

4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine is unique due to its specific substituents and structural configuration. These features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4,4-dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine

InChI

InChI=1S/C14H22N2/c1-10(2)16-8-11-7-12(15)5-6-13(11)14(3,4)9-16/h5-7,10H,8-9,15H2,1-4H3

InChI Key

AEJNZXBSZOHVKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C=CC(=C2)N)C(C1)(C)C

Origin of Product

United States

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